Thieno[2,3-b]pyridine-5-carbonitrile
CAS No.: 21344-31-0
Cat. No.: VC8089504
Molecular Formula: C8H4N2S
Molecular Weight: 160.2 g/mol
* For research use only. Not for human or veterinary use.
![Thieno[2,3-b]pyridine-5-carbonitrile - 21344-31-0](/images/structure/VC8089504.png)
Specification
CAS No. | 21344-31-0 |
---|---|
Molecular Formula | C8H4N2S |
Molecular Weight | 160.2 g/mol |
IUPAC Name | thieno[2,3-b]pyridine-5-carbonitrile |
Standard InChI | InChI=1S/C8H4N2S/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H |
Standard InChI Key | IOVJNINZHOJSDD-UHFFFAOYSA-N |
SMILES | C1=CSC2=NC=C(C=C21)C#N |
Canonical SMILES | C1=CSC2=NC=C(C=C21)C#N |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Thieno[2,3-b]pyridine-5-carbonitrile features a bicyclic framework where a thiophene ring is fused to a pyridine ring at the 2,3-positions. The cyano group at the 5-position enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions. Key spectral identifiers include:
-
InChI: InChI=1S/C8H4N2S/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H
-
Canonical SMILES: N#CC=1C=NC=2SC=CC2C1
X-ray crystallography and NMR studies confirm planar geometry, with the thiophene sulfur participating in conjugation across the fused system .
Physicochemical Data
The compound’s properties are summarized below:
Property | Value |
---|---|
Molecular Formula | C₈H₄N₂S |
Molecular Mass | 160.20 g/mol |
Melting Point | 147–148°C (derivatives) |
IR Absorption (CN) | 2221 cm⁻¹ |
Solubility | Low in polar solvents |
The cyano group’s strong electron-withdrawing nature contributes to moderate stability under acidic conditions but susceptibility to nucleophilic attack at the 4- and 6-positions .
Synthetic Methodologies
Core Synthesis via Thorpe-Zeigler Cyclization
The thieno[2,3-b]pyridine core is typically synthesized via intramolecular Thorpe-Zeigler cyclization of substituted pyridinethiols. For example, ethyl 5-cyano-2-methyl-4-styryl-6-thioxonicotinate (2a) undergoes cyclization in ethanol with Na₂CO₃ to yield thieno[2,3-b]pyridine-5-carbonitrile derivatives (e.g., 10) in 85–90% yield . Key steps include:
-
Alkylation: Reaction of piperidinium pyridine-6-thiolate (3) with iodoethane or chloroacetonitrile forms intermediates (4–8) .
-
Cyclization: Heating intermediates at 80–100°C induces ring closure, with reactivity order: -CH₂COPh > -CH₂CN > -CH₂CO₂Et .
Sulfanylpyridines
Alkylation of 3 with ω-bromoacetophenone or ethyl bromoacetate produces sulfanylpyridines (4–8), which are precursors to thienopyridines. For instance, compound 5 (R = CH₂COPh) cyclizes to 9 in 82% yield .
Thienonaphthyridinones
Heating 2a with hydrazine hydrate yields pyrazolo[3,4-c] naphthyridinones (25a–f), which exhibit antimetastatic activity . Similarly, chlorination of 4-hydroxythieno[2,3-b]pyridine-5-carbonitrile (4) with POCl₃ gives 4-chloro derivatives (5), enabling nucleophilic substitution with anilines to form 4-(phenylamino) analogs (6a–e) .
Biological Activity and Therapeutic Applications
Enzyme Inhibition
-
Alkaline Phosphatase: 2,3-Disubstituted derivatives (e.g., I) show EC₅₀ values <1 µM, suggesting utility in osteoporosis treatment .
-
LIMK1: Compound IVa inhibits LIMK1 (IC₅₀ = 0.3 µM), potentially blocking cancer metastasis .
-
Urea Transporters: Derivatives like II inhibit UT-B, offering diuretic applications .
Antiproliferative Effects
Thieno[2,3-c] naphthyridinones (20–22) demonstrate moderate activity against MCF-7 breast cancer cells (IC₅₀ = 12–18 µM) . Mechanistic studies suggest intercalation into DNA or topoisomerase inhibition.
Analytical Characterization
Spectroscopic Data
-
IR: CN stretch at 2218–2223 cm⁻¹; CO stretch at 1702–1725 cm⁻¹ (esters) .
-
¹H NMR: Aromatic protons at δ 7.05–7.55 ppm; SCH₂ signals at δ 4.02–5.11 ppm .
-
Mass Spectrometry: Molecular ion peaks at m/z 160.20 (M⁺) with fragmentation patterns confirming ring integrity .
X-ray Crystallography
Single-crystal analyses reveal coplanar thiophene and pyridine rings, with dihedral angles <5°. The cyano group adopts a linear geometry (C≡N bond length: 1.15 Å) .
Industrial and Research Applications
Pharmaceutical Intermediates
Thieno[2,3-b]pyridine-5-carbonitrile serves as a precursor to anticoagulants (e.g., analogs of clopidogrel) and kinase inhibitors .
Material Science
The conjugated system enables applications in organic semiconductors, with bandgap measurements (Eg ≈ 2.8 eV) suggesting suitability for photovoltaic devices .
Challenges and Future Directions
While synthetic routes are well-established, scalability remains problematic due to low yields in multi-step reactions (e.g., 40–50% in hydrolysis steps) . Future work should optimize catalytic systems and explore in vivo efficacy of lead compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume